molecular formula C5H2BrF3N2OS B1379634 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine CAS No. 1206523-77-4

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine

Cat. No.: B1379634
CAS No.: 1206523-77-4
M. Wt: 275.05 g/mol
InChI Key: QUKJHZXIOXMTON-UHFFFAOYSA-N
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Description

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 5-((trifluoromethyl)sulfinyl)pyrazine using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of 2-Bromo-5-((trifluoromethyl)sulfonyl)pyrazine.

    Reduction: Formation of 5-((trifluoromethyl)sulfinyl)pyrazine.

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups can enhance the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the inhibition of key enzymes or signaling pathways . The sulfinyl group may also contribute to the compound’s reactivity and binding affinity, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyrazine: Similar structure but lacks the sulfinyl group, which may result in different reactivity and applications.

    2-Bromo-5-(trifluoromethyl)pyridine:

    2-Chloro-5-(trifluoromethyl)pyrazine: Substitution of bromine with chlorine, which can affect the compound’s reactivity and interactions.

Uniqueness

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-5-(trifluoromethylsulfinyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKJHZXIOXMTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254092
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-77-4
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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